5,6-Heptadien-1-ol 5,6-Heptadien-1-ol
Brand Name: Vulcanchem
CAS No.: 73229-30-8
VCID: VC19344240
InChI: InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3,8H,1,4-7H2
SMILES:
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

5,6-Heptadien-1-ol

CAS No.: 73229-30-8

Cat. No.: VC19344240

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

5,6-Heptadien-1-ol - 73229-30-8

Specification

CAS No. 73229-30-8
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
Standard InChI InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3,8H,1,4-7H2
Standard InChI Key CCVUUCPBJQLBRE-UHFFFAOYSA-N
Canonical SMILES C=C=CCCCCO

Introduction

Structural and Physicochemical Properties

Molecular Architecture

5,6-Heptadien-1-ol features a linear carbon chain with conjugated double bonds (C5–C6 and C6–C7) and a terminal hydroxyl group. The SMILES notation (C=C=CCCCCO) confirms the allenic configuration, while its IUPAC name is hepta-5,6-dien-1-ol .

Physical Properties

PropertyValueSource
Molecular Weight112.17 g/molPubChem
Boiling PointNot reportedNIST
DensityNot reportedHMDB
Refractive IndexNot reportedHMDB
IR Spectral Peaks3437 cm⁻¹ (O–H stretch)HMDB

The absence of boiling point and density data in literature highlights gaps in experimental characterization.

Synthesis and Chemical Reactivity

Synthetic Routes

5,6-Heptadien-1-ol is synthesized via gold(I)-catalyzed hydroalkoxylation of allenes, a method optimized for high regioselectivity . For example:

  • Substrate: 1,2-allenols.

  • Catalyst: Phosphinegold(I) complexes.

  • Conditions: Toluene, –20°C, 24 hours .

Alternative approaches include Ti-catalyzed cyclomagnetization of 1,2-dienes, though yields are moderate (65–70%) .

Oxidation

  • Reagents: KMnO₄ or CrO₃.

  • Products: Ketones or carboxylic acids via cleavage of the allenic system.

Reduction

  • Reagents: H₂/Pd.

  • Products: Saturated alcohols (e.g., heptan-1-ol).

Cyclization

  • Catalyst: Au(I) complexes.

  • Products: Tetrahydrofurans or pyrrolidines via intramolecular hydroalkoxylation .

Spectroscopic Characterization

Infrared Spectroscopy

  • O–H Stretch: 3437 cm⁻¹ (broad, alcohol).

  • C=C Stretch: 1641 cm⁻¹ (allene) .

Nuclear Magnetic Resonance (NMR)

NucleusChemical Shift (δ)MultiplicityAssignment
¹H5.83 ppmddH-5, H-6 (allene)
¹H4.21 ppmmH-1 (hydroxyl)
¹³C131.0 ppm-C-5/C-6 (allene)

Data extrapolated from related allenic alcohols .

Biological and Industrial Applications

Industrial Uses

  • Fragrance Intermediate: The allenic structure contributes to floral odors in perfumery.

  • Polymer Chemistry: Serves as a monomer for conjugated polymers .

Hazard CodeRisk Statement
H315Causes skin irritation
H319Causes serious eye irritation
H411Toxic to aquatic life

Data sourced from ChemNet and PubChem .

Comparative Analysis with Analogues

CompoundKey DifferenceReactivity Profile
1,6-Heptadien-4-olHydroxyl at C4Higher thermal stability
3,5-Dimethyl-1,6-heptadien-4-olMethyl branches at C3/C5Enhanced steric hindrance

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